molecular formula C15H23ClN2O B6344685 1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine CAS No. 1240571-07-6

1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine

Cat. No.: B6344685
CAS No.: 1240571-07-6
M. Wt: 282.81 g/mol
InChI Key: SWRGWYDKOUJRAS-UHFFFAOYSA-N
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Description

1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine is an organic compound with the molecular formula C15H23ClN2O It is a derivative of piperazine, a chemical structure commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine typically involves the reaction of 2-chlorophenol with 1,4-dibromobutane to form 4-(2-chlorophenoxy)butane. This intermediate is then reacted with 2-methylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process is monitored using techniques such as gas chromatography and mass spectrometry to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of phenolic oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine compounds.

Scientific Research Applications

1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

    1-[4-(2-Chlorophenoxy)butyl]imidazole: An aromatic ether with similar structural features.

    1-[4-(2-Chlorophenoxy)butyl]piperazine: A closely related compound with a different substitution pattern.

Uniqueness: 1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine is unique due to its specific substitution on the piperazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(2-chlorophenoxy)butyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O/c1-13-12-17-8-10-18(13)9-4-5-11-19-15-7-3-2-6-14(15)16/h2-3,6-7,13,17H,4-5,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRGWYDKOUJRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CCCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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